molecular formula C24H26N4O3S B11372237 N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide

Cat. No.: B11372237
M. Wt: 450.6 g/mol
InChI Key: PQXZWOIEXUPBTC-UHFFFAOYSA-N
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Description

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a pyrrolidinone ring, a thiadiazole ring, and a methoxyphenyl group, which contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone intermediate, followed by the introduction of the thiadiazole ring and the methoxyphenyl group. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide
  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine

Uniqueness

This compound stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C24H26N4O3S/c1-15-4-8-19(12-16(15)2)28-14-18(13-22(28)30)23-26-27-24(32-23)25-21(29)11-7-17-5-9-20(31-3)10-6-17/h4-6,8-10,12,18H,7,11,13-14H2,1-3H3,(H,25,27,29)

InChI Key

PQXZWOIEXUPBTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCC4=CC=C(C=C4)OC)C

Origin of Product

United States

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